Cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one;iron(2+)

Catalog No.

S2823410

CAS No.

301847-75-6

M.F

C20H16FeO2

M. Wt

344.191

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

301847-75-6

Product Name

Cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one;iron(2+)

IUPAC Name

cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one;iron(2+)

Molecular Formula

C20H16FeO2

Molecular Weight

344.191

InChI

InChI=1S/C15H13O2.C5H5.Fe/c1-11-6-8-13(15(17)10-11)14(16)9-7-12-4-2-3-5-12;1-2-4-5-3-1;/h2-10,17H,1H3;1-5H;/q2*-1;+2/b9-7+;;

InChI Key

UZZYPNLYKYDEDY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C[CH-]2)O.[CH-]1C=CC=C1.[Fe+2]

solubility

not available

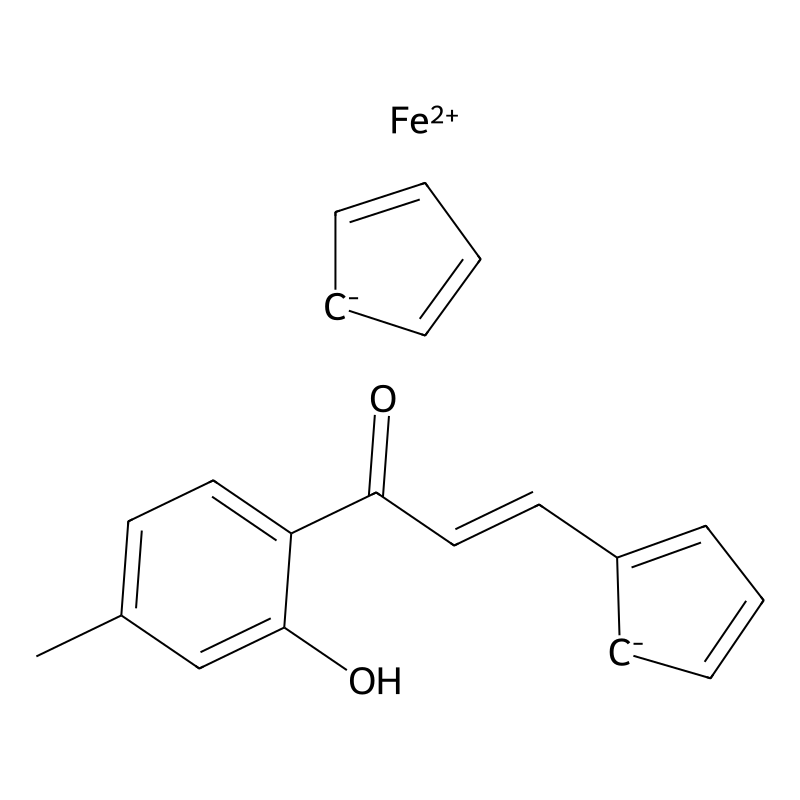

This compound appears to be a complex formed by several components:

- Cyclopenta-1,3-diene: A five-membered ring hydrocarbon with two double bonds (diene) []. It's a colorless liquid with a strong odor and readily undergoes dimerization [].

- (E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one: This structure likely combines a cyclopentadiene ring with a propenone group (unsaturated ketone) attached to a hydroxylated (OH) and methylated (CH3) aromatic ring. The "E" indicates the double bond configuration between the cyclopentadiene and the propenone group is in the trans configuration [].

- Iron(2+): An iron ion in its +2 oxidation state.

Molecular Structure Analysis

- The presence of a cyclopentadiene ring suggests potential aromaticity and reactivity.

- The propenone group introduces a carbonyl group (C=O), a site for potential nucleophilic attack.

- The iron center could be bound to various sites within the organic ligand, influencing its properties.

Chemical Reactions Analysis

- Dimerization of cyclopentadiene: The free cyclopentadiene unit might undergo a Diels-Alder reaction with itself to form dicyclopentadiene [].

- Nucleophilic addition to the propenone: The carbonyl group could react with nucleophiles like water or alcohols.

- Redox reactions: The iron(2+) center might participate in electron transfer reactions depending on the overall complex structure.

Physical And Chemical Properties Analysis

- Cyclopentadiene: colorless liquid, boiling point ~41°C [].

- (E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one: Likely a solid or liquid depending on the substituent chain length. The presence of the hydroxyl group could increase water solubility.

- Iron(2+) salts: Varying colors and solubilities depending on the counterion.

Without a defined structure and intended use, a mechanism of action is impossible to determine.

- Cyclopentadiene is a flammable liquid with a strong odor and can irritate skin and eyes [].

- Iron(2+) salts can vary in toxicity depending on the counterion.

- Organometallic complexes can have diverse properties, so caution should be exercised until proper characterization is available.

Future Research Directions

- Isolate and characterize the complete structure of the complex using techniques like X-ray crystallography or NMR spectroscopy.

- Investigate the synthesis route for this complex and explore potential applications.

- Evaluate the chemical reactivity of the complex, focusing on potential catalytic properties or interactions with other molecules.

- Assess the safety profile of the complex through experimental studies.

Dates

Last modified: 04-14-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds